N-(6-Hydroxypyridin-3-yl)acetamide
Overview
Description
N-(6-Hydroxypyridin-3-yl)acetamide, also known as N-Hydroxy-3-pyridineacetamide, is a synthetically produced compound that has been used in a variety of scientific research applications. This compound is a derivative of pyridine, a six-membered ring heterocyclic aromatic hydrocarbon, and is known for its versatility and ability to form a variety of products. It has been used as a starting material for a number of syntheses, as well as in the preparation of pharmaceuticals, agrochemicals, and other compounds.
Scientific Research Applications
Synthesis and Biological Evaluation
N-(6-Hydroxypyridin-3-yl)acetamide derivatives, including N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides, have been synthesized and evaluated for their antiproliferative activities against various cell lines such as HepG2, A-549, and MCF-7. These compounds have shown potential in inducing apoptosis and arresting the cell cycle in cancer cells, which could be significant for cancer treatment research. Molecular docking and dynamics simulation studies further support their affinity for specific biological targets like human fatty acid synthase (hFASN), highlighting their potential in drug discovery and development (Khade et al., 2019).
Environmental Impact and Degradation
The environmental impact and degradation of related acetamide compounds, such as acetamiprid, a widely used neonicotinoid, have been studied. Research focusing on the hydrolytic degradation of acetamiprid by bacterial strains like Stenotrophomonas sp. showcases the potential for bioremediation strategies to mitigate environmental pollution caused by such compounds. This could pave the way for environmentally friendly approaches to manage the persistence of acetamide derivatives in agricultural settings (Tang et al., 2012).
Advanced Oxidation Processes
The advanced oxidation processes involving acetamide derivatives, like paracetamol, have been explored to understand their degradation pathways and the formation of nitrogenous breakdown products. Such studies are crucial for assessing the environmental fate of these compounds and their potential impact on water quality. Understanding the oxidative degradation pathways can inform the development of water treatment strategies to remove these compounds from water sources, ensuring the safety and sustainability of water resources (Vogna et al., 2002).
Analytical and Sensory Applications
Research into the electrochemical properties of acetaminophen, a compound closely related to N-(6-Hydroxypyridin-3-yl)acetamide, on screen-printed carbon electrodes, has demonstrated potential for developing high-performance sensors. These sensors could be used for the rapid and sensitive detection of acetaminophen in biological samples and pharmaceutical formulations, highlighting the broader applicability of acetamide derivatives in analytical chemistry and diagnostics (Karikalan et al., 2016).
properties
IUPAC Name |
N-(6-oxo-1H-pyridin-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)9-6-2-3-7(11)8-4-6/h2-4H,1H3,(H,8,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVBXPADZXSYBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404787 | |
Record name | N-(6-Hydroxy-3-pyridinyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Hydroxypyridin-3-yl)acetamide | |
CAS RN |
41292-43-7 | |
Record name | N-(6-Hydroxy-3-pyridinyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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